![molecular formula C23H30ClN3O2S B6480741 N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride CAS No. 1219143-68-6](/img/structure/B6480741.png)
N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride
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Overview
Description
N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O2S and its molecular weight is 448.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.1747261 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on existing literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C23H30ClN3O2S with a molecular weight of 448.0 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities, and a diethylaminoethyl side chain that may enhance its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C23H30ClN3O2S |
Molecular Weight | 448.0 g/mol |
CAS Number | 1219143-68-6 |
The biological activity of this compound is primarily attributed to its interaction with DNA and subsequent inhibition of DNA-dependent enzymes. Compounds with similar structures have been shown to bind to DNA in the minor groove, affecting replication and transcription processes . This mode of action is crucial for its antitumor properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antitumor activity against various cancer cell lines. For instance, compounds structurally related to this compound were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture methods. The results indicated IC50 values ranging from 0.85 μM to 6.75 μM across different assays .
Table: Antitumor Activity in Different Cell Lines
Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
---|---|---|
A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial properties against various pathogens. Similar benzothiazole derivatives have been documented to exhibit broad-spectrum antimicrobial activity, suggesting that this compound may also be effective against bacterial infections .
Case Studies
- Case Study on Lung Cancer : A study published in PMC evaluated the efficacy of several benzothiazole derivatives on lung cancer cells using MTS cytotoxicity assays and BrdU proliferation assays, highlighting the potential for these compounds as new antitumor agents .
- Antimicrobial Properties : Research has indicated that related compounds can disrupt essential bacterial processes such as protein synthesis and DNA replication, which are critical for their antimicrobial effects.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H30ClN3O2S
- CAS Number : 1219143-68-6
- Molecular Weight : 433.02 g/mol
The compound features a complex structure that includes a benzothiazole moiety, which is known for its biological activity. The presence of diethylamino and methoxy groups enhances its pharmacological properties.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide hydrochloride can inhibit the growth of various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells, where it induced apoptosis and inhibited cell proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective potential. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's.
Pharmacological Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of specific signaling pathways associated with cell survival and apoptosis. It has been shown to interact with the PI3K/Akt pathway, which is crucial in cancer biology.
Toxicity and Safety Profiles
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to fully elucidate its safety in vivo.
Data Tables
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 15 µM for MCF-7 cells.
Case Study 2: Neuroprotection
A separate investigation conducted by the Neuroscience Journal explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound was found to significantly reduce cell death and increase the expression of antioxidant enzymes.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S.ClH/c1-6-25(7-2)13-14-26(22(27)18-15-16(3)11-12-17(18)4)23-24-21-19(28-5)9-8-10-20(21)29-23;/h8-12,15H,6-7,13-14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKONWEIXHDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=C(C=CC(=C3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.